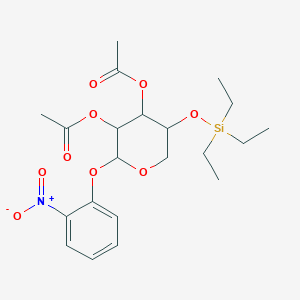

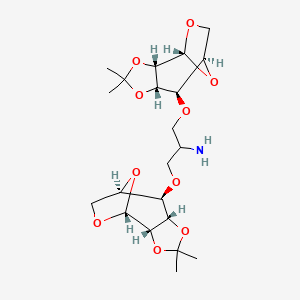

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside (NPX) is a synthetic compound that has been widely used in scientific research. It is a derivative of xylose, a natural sugar found in many plants and animals. NPX has been used in various biochemical and physiological studies due to its unique properties and versatility.

Scientific Research Applications

Synthesis Techniques : This compound has been used in the synthesis of various carbohydrate derivatives. For example, Ziser (1994) described the synthesis of benzyl and nitrophenyl xylobiosides, where β-d-Xylopyranosides were selectively 4-O-triethylsilylated and subsequently 2,3-di-O-acetylated (Ziser, 1994).

Kinetic Studies : Mastihubová and Biely (2004) explored the kinetics of acetyl groups migration in di-O-acetates and mono-O-acetates of 4-nitrophenyl beta-D-xylopyranoside, which is closely related to the compound . Their study in aqueous media using HPLC showed the rate of acetyl migration depended strongly on pH (Mastihubová & Biely, 2004).

Preparation of Glycosyl Derivatives : Hirsch, Koóš, and Kováč (1998) synthesized an aldobiouronic acid related to hardwood xylans, where they converted a fully protected substance to a glycosyl chloride, then reacted it with p-nitrophenol to form a derivative similar to 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside (Hirsch, Koóš, & Kováč, 1998).

Enzyme Assays : Biely et al. (2004) utilized monoacetates of 4-nitrophenyl beta-D-xylopyranoside in enzyme-coupled assays of acetylxylan esterases and other carbohydrate-deacetylating enzymes, providing insights into the structural-function relationship among carbohydrate esterases (Biely, Mastihubová, la Grange, van Zyl, & Prior, 2004).

Future Directions

The compound is an essential component in biomedicine, particularly in the development of antiviral and anticancer pharmaceuticals . It also contributes to the creation of diverse carbohydrate derivatives, thereby propelling advancements within the fields of glycobiology and medicinal chemistry . These areas could be potential future directions for research and application of this compound.

Mechanism of Action

Target of Action

It is known to be a pivotal precursor for nucleoside analog synthesis , which suggests that it may interact with enzymes involved in nucleoside metabolism.

Mode of Action

As a precursor for nucleoside analog synthesis , it likely undergoes biochemical transformations to interact with its targets.

Biochemical Pathways

Given its role in nucleoside analog synthesis , it may influence pathways related to nucleoside metabolism and DNA synthesis.

Result of Action

Its role as a precursor in nucleoside analog synthesis suggests it may contribute to the production of compounds with antiviral and anticancer properties .

properties

IUPAC Name |

[(2S,3R,4R,5R)-3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3/t18-,19+,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEHWXCZKFZQCB-MHTWAQMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO9Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)